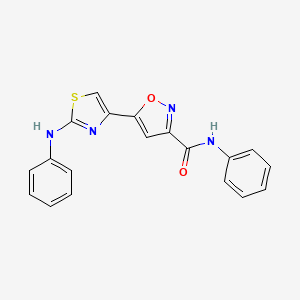
Antitubercular agent 34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent 34 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a class of drugs designed to combat the bacteria responsible for tuberculosis, especially in cases where the bacteria have developed resistance to other treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent 34 involves multiple steps, including the use of various reagents and catalysts. One common method involves the reaction between 2-aminobenzothiazole and 2-chloroethylacetoacetate in 1,2-dimethoxyethane at 90°C to form a tricyclic compound . This is followed by further reactions to achieve the final desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques .
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular agent 34 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, ethanol, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that have been tested for their antitubercular activity. These derivatives often show improved efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Aplicaciones Científicas De Investigación
Antitubercular agent 34 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of antitubercular agents. In biology and medicine, it is used in the development of new treatments for tuberculosis, particularly for drug-resistant strains.
Mecanismo De Acción
The mechanism of action of antitubercular agent 34 involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, making it highly effective against the bacteria .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to antitubercular agent 34 include isoniazid, rifampicin, and ethambutol. These compounds also target Mycobacterium tuberculosis but have different mechanisms of action and efficacy profiles .
Uniqueness: What sets this compound apart from other similar compounds is its ability to combat drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action and high efficacy make it a valuable addition to the arsenal of antitubercular drugs .
Propiedades
Fórmula molecular |
C19H14N4O2S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
5-(2-anilino-1,3-thiazol-4-yl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H14N4O2S/c24-18(20-13-7-3-1-4-8-13)15-11-17(25-23-15)16-12-26-19(22-16)21-14-9-5-2-6-10-14/h1-12H,(H,20,24)(H,21,22) |
Clave InChI |
BOPJWDQJEOTUAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=NO3)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)



![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
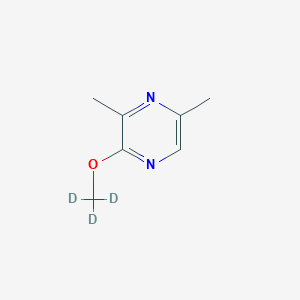
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
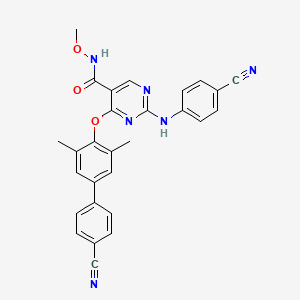
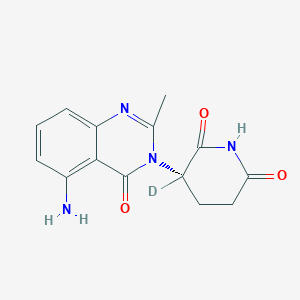
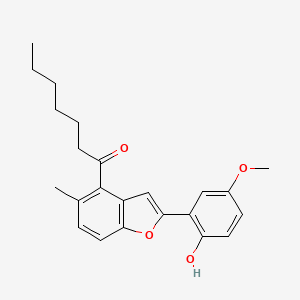
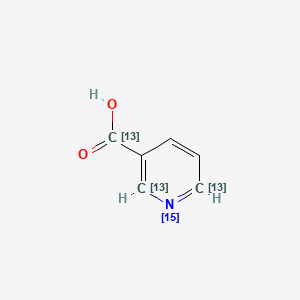
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
